

# 5-Methylpyridin-2(1H)-one Tautomerism: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

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This technical guide provides a comprehensive overview of the tautomeric equilibrium of **5-methylpyridin-2(1H)-one**. The document details the fundamental principles of lactam-lactim tautomerism, the influence of solvent and substituents on the equilibrium, and methodologies for its quantitative analysis.

## Introduction to Lactam-Lactim Tautomerism

**5-Methylpyridin-2(1H)-one**, a substituted pyridine derivative, exists as a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, **5-methylpyridin-2(1H)-one**, and the lactim (enol) form, 5-methyl-2-hydroxypyridine.<sup>[1][2][3]</sup> This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.<sup>[1][2]</sup> The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, hydrogen bonding capabilities, and aromaticity, which can significantly impact their biological activity and pharmacokinetic profiles.<sup>[2][4]</sup>

The equilibrium is influenced by several factors, most notably the solvent's polarity, temperature, and the nature of substituents on the pyridine ring.<sup>[3][5][6][7]</sup> Generally, in polar solvents, the more polar lactam form is favored, while non-polar solvents tend to favor the less polar lactim form.<sup>[2][3]</sup> In the solid state, **5-methylpyridin-2(1H)-one** has been shown to exist in the lactam form.

# Tautomeric Equilibrium of Substituted 2-Pyridones

While specific quantitative data for the tautomeric equilibrium of **5-methylpyridin-2(1H)-one** in various solvents is not readily available in the literature, extensive studies on the parent compound, 2-pyridone, and other substituted derivatives provide a strong basis for understanding its behavior. The methyl group at the 5-position is an electron-donating group, which is expected to have a subtle but discernible effect on the tautomeric equilibrium compared to the unsubstituted 2-pyridone.

The equilibrium constant,  $K_T$ , is defined as the ratio of the lactim tautomer to the lactam tautomer:

$$K_T = [\text{Lactim}] / [\text{Lactam}]$$

## Quantitative Data for 2-Pyridone and Related Compounds

The following tables summarize the tautomeric equilibrium constants and thermodynamic parameters for 2-pyridone and a substituted derivative in various conditions. This data serves as a valuable reference for predicting the behavior of **5-methylpyridin-2(1H)-one**.

Compound	Solvent	Tautomer Ratio ([Lactam]/[Lactim])	$K_T$ ([Lactim]/[Lactam])	Reference
2-Pyridone	Gas Phase	~1	~1	[2]
2-Pyridone	Cyclohexane	0.4	2.5	[2]
2-Pyridone	Chloroform	2.0	0.5	[2]
2-Pyridone	Acetonitrile	32	0.031	[2]
2-Pyridone	Water	990	0.001	[2]
6-chloro-2-pyridone	D <sub>2</sub> O (Room Temp.)	2.1	0.476	[8]

Compound	Tautomerization	$\Delta H$ (kJ/mol)	$\Delta S$ (J/mol·K)	Reference
6-methoxy-2-pyridone	Lactam → Lactim (in water)	26.8	58	[9]
6-chloro-2-pyridone	Lactam → Lactim (in D <sub>2</sub> O)	13.8	32.6	[8]

## Experimental Protocols for Tautomeric Equilibrium Determination

The quantitative determination of the tautomeric equilibrium of **5-methylpyridin-2(1H)-one** can be achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods also provide valuable insights into the relative stabilities of the tautomers.[5][10]

### NMR Spectroscopy

**Principle:** <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy can distinguish between the lactam and lactim forms due to the different chemical environments of the protons and carbons in each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form. To obtain definitive chemical shift values for each tautomer, the N-methylated (1,5-dimethylpyridin-2(1H)-one) and O-methylated (2-methoxy-5-methylpyridine) derivatives are synthesized as "locked" lactam and lactim analogues, respectively.

#### Protocol:

- **Synthesis of Reference Compounds:**
  - Synthesize 1,5-dimethylpyridin-2(1H)-one by methylation of **5-methylpyridin-2(1H)-one** with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
  - Synthesize 2-methoxy-5-methylpyridine by reacting 2-chloro-5-methylpyridine with sodium methoxide.

- Sample Preparation:
  - Prepare solutions of **5-methylpyridin-2(1H)-one**, 1,5-dimethylpyridin-2(1H)-one, and 2-methoxy-5-methylpyridine of known concentrations in the desired deuterated solvents (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O).
- NMR Data Acquisition:
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra for all samples under the same experimental conditions (temperature, spectrometer frequency).
- Data Analysis:
  - Identify the characteristic signals for the lactam and lactim tautomers by comparing the spectrum of **5-methylpyridin-2(1H)-one** with those of the N-methyl and O-methyl derivatives.
  - Integrate the well-resolved signals corresponding to each tautomer in the <sup>1</sup>H NMR spectrum of **5-methylpyridin-2(1H)-one**.
  - Calculate the molar ratio of the two tautomers from the integral values. The equilibrium constant K<sub>T</sub> can then be determined.

## UV-Vis Spectroscopy

**Principle:** The lactam and lactim tautomers have distinct electronic structures and thus exhibit different UV-Vis absorption spectra. The lactam form typically absorbs at a longer wavelength compared to the lactim form. By comparing the spectrum of the tautomeric mixture to the spectra of the "locked" N-methyl and O-methyl derivatives, the concentration of each tautomer can be determined.

### Protocol:

- Synthesis of Reference Compounds:
  - Synthesize 1,5-dimethylpyridin-2(1H)-one and 2-methoxy-5-methylpyridine as described for the NMR protocol.

- Sample Preparation:
  - Prepare a series of solutions of **5-methylpyridin-2(1H)-one**, 1,5-dimethylpyridin-2(1H)-one, and 2-methoxy-5-methylpyridine in the desired solvents of spectroscopic grade.
- UV-Vis Data Acquisition:
  - Record the UV-Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).
- Data Analysis:
  - Determine the molar absorptivity ( $\epsilon$ ) for the N-methyl (lactam) and O-methyl (lactim) derivatives at their respective absorption maxima ( $\lambda_{\text{max}}$ ).
  - The absorbance of the **5-methylpyridin-2(1H)-one** solution at a specific wavelength is the sum of the absorbances of the two tautomers.
  - By applying the Beer-Lambert law and solving a system of simultaneous equations at two different wavelengths, the concentrations of the lactam and lactim forms can be calculated, from which the equilibrium constant  $K_T$  is determined.

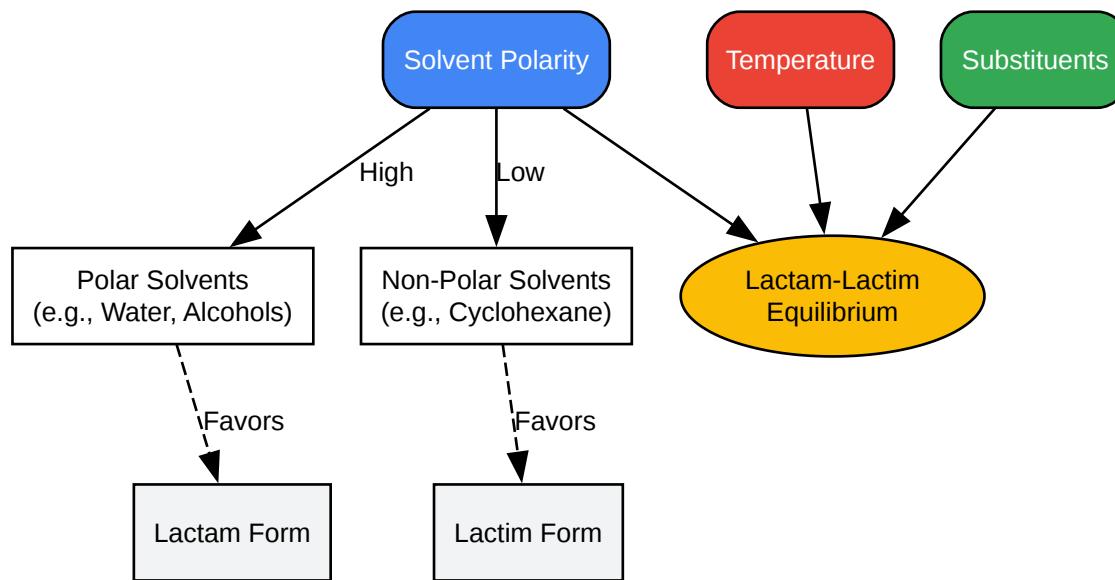
## Visualizations

### Tautomeric Equilibrium of 5-Methylpyridin-2(1H)-one

Caption: The lactam-lactim tautomeric equilibrium of **5-methylpyridin-2(1H)-one**.

### Factors Influencing Tautomeric Equilibrium

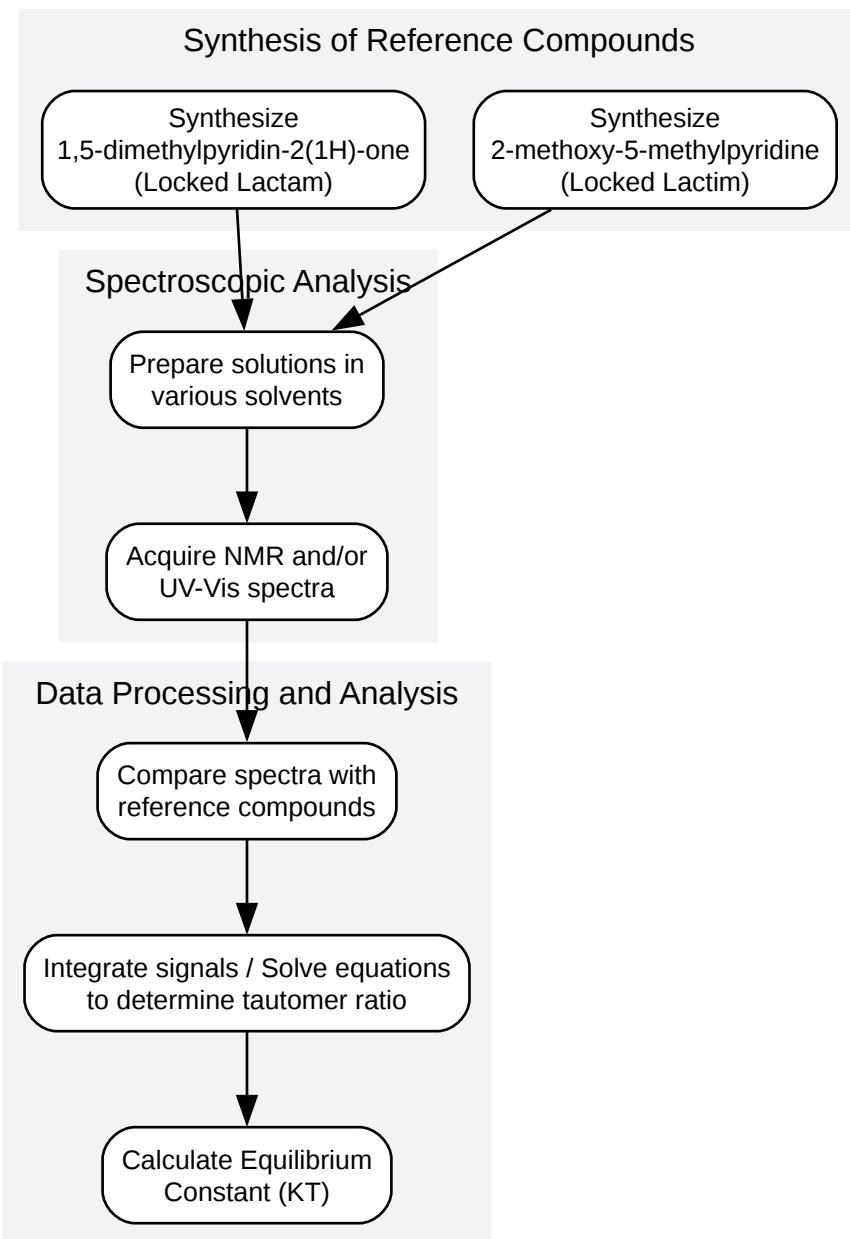
## Factors Influencing Tautomeric Equilibrium

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Caption: Key factors that influence the position of the lactam-lactim equilibrium.

## Experimental Workflow for Tautomeric Analysis

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